molecular formula C₆H₁₄Cl₂N₄O₃ B1142323 Streptolidine Dihydrochloride CAS No. 37774-01-9

Streptolidine Dihydrochloride

Cat. No. B1142323
CAS RN: 37774-01-9
M. Wt: 261.11
InChI Key:
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Description

Streptolidine Dihydrochloride is a compound with the molecular formula C₆H12N₄O₃ • 2 (HCl) and a molecular weight of 261.11 . It is an amino acid isolated from the hydrolyzate of the Streptomyces antibiotics streptothricin and streptolin .


Synthesis Analysis

The biosynthesis of streptolidine involves two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms . A convergent, diversity-enabling total synthesis of the natural product streptothricin F has been achieved . Key features of this synthesis include a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (ii) chloride-mediated desulfurization-guanidination .


Molecular Structure Analysis

The molecular structure of Streptolidine Dihydrochloride is complex and involves a bicyclic streptolidine . The structure can be analyzed using techniques such as X-ray diffraction , which provides insights into the powder structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving Streptolidine Dihydrochloride are complex and involve multiple steps. For example, the TRAP test is based on the antioxidants’ capacity to inhibit the reaction between peroxyl radicals and a target molecule . More detailed analysis would require specific experimental data.


Physical And Chemical Properties Analysis

Streptolidine Dihydrochloride has a molecular weight of 261.11 . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results. These properties can be determined through experimental methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Streptolidine Dihydrochloride involves the condensation of 3-methyl-2-butenal with glycine followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3-methyl-2-butenal", "Glycine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butenal with glycine in the presence of sodium hydroxide to form N-(3-methyl-2-butenyl)glycine", "Step 2: Reduction of N-(3-methyl-2-butenyl)glycine with sodium borohydride to form N-(3-methyl-2-butanyl)glycine", "Step 3: Cyclization of N-(3-methyl-2-butanyl)glycine with hydrogen chloride gas to form 3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole", "Step 4: Methylation of 3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with methanol and hydrochloric acid to form Streptolidine", "Step 5: Formation of Streptolidine Dihydrochloride by treating Streptolidine with hydrochloric acid in methanol and acetic acid" ] }

CAS RN

37774-01-9

Product Name

Streptolidine Dihydrochloride

Molecular Formula

C₆H₁₄Cl₂N₄O₃

Molecular Weight

261.11

synonyms

[4S-[4α,5β(S*)]]-2-Amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic Acid;  (4S,5S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid; _x000B_2-Amino-5-(2-amino-1-hydroxyethyl)-2-imidazoline-4-carboxylic

Origin of Product

United States

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